molecular formula C24H26ClNO3S2 B15026224 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide

Cat. No.: B15026224
M. Wt: 476.1 g/mol
InChI Key: HIWNYCORFADAKL-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxamide, 3-chloro-6-methyl-N-[[4-(1-methylethyl)phenyl]methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)- (9CI) is a complex organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-2-carboxamide derivatives typically involves multi-step organic reactions. The starting materials often include benzo[b]thiophene and various substituted amides. The synthesis may involve:

    Halogenation: Introduction of the chloro group.

    Amidation: Formation of the carboxamide group.

    Substitution Reactions: Introduction of the methyl and isopropyl groups.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-2-carboxamide derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium or platinum for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Benzo[b]thiophene-2-carboxamide derivatives have a wide range of scientific research applications, including:

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agents for various diseases.

    Industry: Used in the development of new materials or as catalysts.

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-2-carboxamide derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-2-carboxamide: Without additional substituents.

    3-Chloro-6-methylbenzo[b]thiophene: Lacking the carboxamide group.

    N-[[4-(1-Methylethyl)phenyl]methyl]benzo[b]thiophene: Without the chloro and methyl groups.

Uniqueness

The unique combination of substituents in Benzo[b]thiophene-2-carboxamide, 3-chloro-6-methyl-N-[[4-(1-methylethyl)phenyl]methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)- (9CI) imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H26ClNO3S2

Molecular Weight

476.1 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-6-methyl-N-[(4-propan-2-ylphenyl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C24H26ClNO3S2/c1-15(2)18-7-5-17(6-8-18)13-26(19-10-11-31(28,29)14-19)24(27)23-22(25)20-9-4-16(3)12-21(20)30-23/h4-9,12,15,19H,10-11,13-14H2,1-3H3

InChI Key

HIWNYCORFADAKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4)Cl

Origin of Product

United States

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